3-methyl-N-(1-phenylethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(1-phenylethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine family This compound is characterized by its unique structure, which includes a benzothiadiazine ring fused with various functional groups
Preparation Methods
The synthesis of 3-methyl-N-(1-phenylethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzothiadiazine core, followed by the introduction of the methyl, phenylethyl, and propyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-methyl-N-(1-phenylethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. In medicine, it is being investigated for its potential use in the treatment of various diseases. Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-phenylethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a cascade of biochemical events that result in the desired therapeutic or biological outcome. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to other similar compounds, 3-methyl-N-(1-phenylethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide stands out due to its unique structural features and potential applications. Similar compounds include other benzothiadiazine derivatives, which may share some structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H23N3O3S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-methyl-1,1-dioxo-N-(1-phenylethyl)-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H23N3O3S/c1-4-12-23-15(3)22-27(25,26)19-13-17(10-11-18(19)23)20(24)21-14(2)16-8-6-5-7-9-16/h5-11,13-14H,4,12H2,1-3H3,(H,21,24) |
InChI Key |
RMLDFFGGYDCEKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.